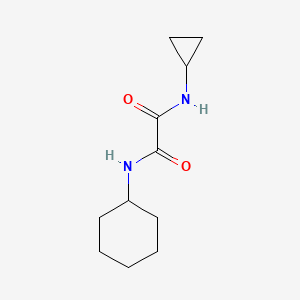![molecular formula C24H17NO3 B2595736 2,3-二甲氧基-11-苯基茚并[3,2-B]喹啉-10-酮 CAS No. 1024081-73-9](/img/structure/B2595736.png)
2,3-二甲氧基-11-苯基茚并[3,2-B]喹啉-10-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one: is a complex organic compound that belongs to the class of indenoquinolinones These compounds are known for their unique structural features and potential biological activities The compound’s structure includes a quinoline moiety fused with an indene ring system, which is further substituted with methoxy groups and a phenyl ring
科学研究应用
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one has several scientific research applications, including:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a useful building block for designing new materials and catalysts.
Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Due to its potential biological activities, the compound is being investigated for its use in drug development. Researchers are exploring its efficacy and safety as a potential therapeutic agent for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one can be achieved through several synthetic routes. One notable method involves the palladium-catalyzed intramolecular arylation of 2-haloquinoline-3-carbaldehyde. This reaction utilizes a palladium catalyst to facilitate the simultaneous activation of C–H (aldehyde) and C–X bonds, leading to the formation of the indenoquinolinone core .
Another approach involves the use of aryne-mediated transformations. Arynes, which are highly reactive intermediates, can be generated in situ and react with various substrates to form the desired indenoquinolinone structure. This method often employs palladium or copper catalysts to enhance the reaction efficiency and selectivity .
Industrial Production Methods
Industrial production of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one typically involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, can further enhance the scalability and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various hydroquinone derivatives. Substitution reactions can lead to a wide range of functionalized indenoquinolinone derivatives.
作用机制
The mechanism of action of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its antimicrobial properties.
相似化合物的比较
2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one can be compared with other indenoquinolinone derivatives, such as:
- 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-9-one
- 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-8-one
These compounds share a similar core structure but differ in the position of the methoxy and phenyl groups. The unique substitution pattern of 2,3-Dimethoxy-11-phenylindeno[3,2-B]quinolin-10-one contributes to its distinct chemical properties and potential applications. Its specific arrangement of functional groups may enhance its biological activity and selectivity compared to other similar compounds.
属性
IUPAC Name |
7,8-dimethoxy-10-phenylindeno[1,2-b]quinolin-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO3/c1-27-19-12-17-18(13-20(19)28-2)25-23-15-10-6-7-11-16(15)24(26)22(23)21(17)14-8-4-3-5-9-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXKWZDRXAEOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=N2)C4=CC=CC=C4C3=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2595653.png)
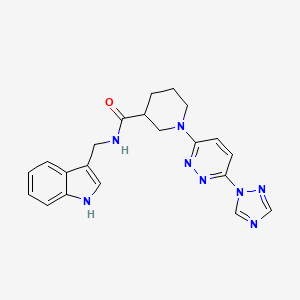
![2-Methyl-4-{[1-(3-methylbenzenesulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2595657.png)
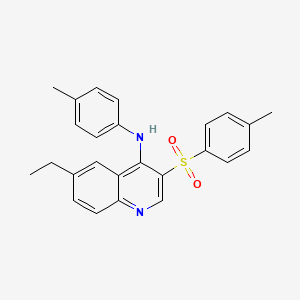
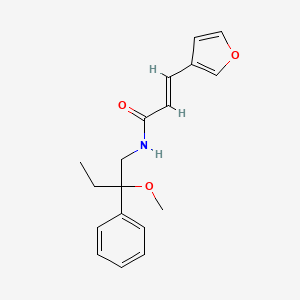
![[(2S,5R)-5-Methylpiperidin-2-yl]methanol;hydrochloride](/img/structure/B2595664.png)
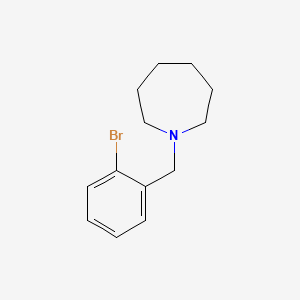
![(Z)-{2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene}amino 4-chlorobenzoate](/img/structure/B2595668.png)
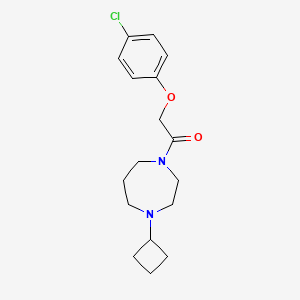
![Ethyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate](/img/structure/B2595672.png)

![2-[2-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2595674.png)
![(Z)-2-cyano-N-[2-(2-fluorophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B2595675.png)
